molecular formula C13H17ClN2O2 B3016519 2-CHLORO-N-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-N-METHYLACETAMIDE CAS No. 746607-46-5

2-CHLORO-N-{[(2-ETHYLPHENYL)CARBAMOYL]METHYL}-N-METHYLACETAMIDE

Cat. No.: B3016519
CAS No.: 746607-46-5
M. Wt: 268.74
InChI Key: IJSPOXPOJXUETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylacetamide (CAS 746607-46-5) is a synthetic carbamate derivative of significant interest in medicinal chemistry and chemical synthesis. With a molecular formula of C13H17ClN2O2 and a molecular weight of 268.74 g/mol, this compound features a carbamate group (-O-CO-NH-) known for its superior proteolytic stability and ability to serve as an amide bond mimic, properties that are exploited to enhance the metabolic stability and bioavailability of pharmacologically active compounds . The presence of the N-methylacetamide and chloroacetyl functional groups makes it a versatile building block or intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. Its structural motif is related to intermediates used in the development of herbicides and other active substances . Researchers utilize this compound, which is available in high purities (e.g., 90% to 95%), exclusively for laboratory investigations . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(2-chloroacetyl)-methylamino]-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-3-10-6-4-5-7-11(10)15-12(17)9-16(2)13(18)8-14/h4-7H,3,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSPOXPOJXUETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylacetamide typically involves the reaction of 2-ethylphenyl isocyanate with N-methylacetamide in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reactants, temperature control, and continuous monitoring to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the breakdown of the carbamoylmethyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Products include 2-ethylphenyl isocyanate and N-methylacetamide.

    Oxidation and Reduction: Different oxidation states or reduced forms of the compound.

Scientific Research Applications

2-Chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties References
2-Chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylacetamide (Target) 2-Ethylphenyl, carbamoylmethyl, N-methyl C₁₃H₁₆ClN₂O₂ ~282.7 Research chemical (inferred)
2-Chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide (CAS 50333-31-8) 2,6-Dimethylphenyl, carbamoylmethyl C₁₂H₁₅ClN₂O₂ 254.71 Research chemical (solubility in DMSO)
Alachlor (CAS 15972-60-8) 2,6-Diethylphenyl, methoxymethyl C₁₄H₂₀ClNO₂ 269.77 Herbicide
Pretilachlor (CAS 51218-49-6) 2,6-Diethylphenyl, propoxyethyl C₁₇H₂₆ClNO₂ 311.85 Herbicide
2-Chloro-N-(4-fluorobenzyl)acetamide (CAS 257279-75-7) 4-Fluorobenzyl C₉H₉ClFNO 201.63 Irritant (research use)
2-Chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide (CAS 1258639-64-3) Phenyl-thiazolylmethyl C₁₂H₁₁ClN₂OS 266.75 Predicted high boiling point (483.6°C)

Key Observations :

  • Substituent Impact : The target compound’s 2-ethylphenyl group increases steric bulk compared to 2,6-dimethylphenyl (CAS 50333-31-8) or alachlor’s 2,6-diethylphenyl. This may alter binding affinity in biological systems .
  • Functional Groups : The carbamoylmethyl group in the target compound distinguishes it from herbicides like alachlor (methoxymethyl) and pretilachlor (propoxyethyl), which rely on alkoxy groups for herbicidal activity .

Spectroscopic Data :

  • IR/NMR : The target compound’s carbonyl (C=O, ~1650–1700 cm⁻¹) and NH (~3300 cm⁻¹) stretches would align with those of 2e and 2f in . NMR would show signals for the ethylphenyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .

Physicochemical Properties

  • Melting Point: Not explicitly reported, but analogues like 2-Chloro-N-(4-fluorobenzyl)acetamide melt at 111–112°C , suggesting the target may have a comparable range.

Biological Activity

2-Chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylacetamide is an organic compound with the molecular formula C13H17ClN2O2. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features contribute to its interactions with biological systems, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic potentials.

  • Molecular Formula : C13H17ClN2O2
  • Molecular Weight : 270.74 g/mol
  • CAS Number : 746607-46-5
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may act as an inhibitor or modulator of various enzymes or receptors, influencing biochemical pathways associated with disease processes.

Interaction with Biological Targets

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound's structure allows it to bind to specific receptors, which could result in physiological responses such as anti-inflammatory or anticancer effects.

Biological Activity Studies

Numerous studies have investigated the biological activity of this compound, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance:

  • Study Findings : A study reported that the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Anticancer Properties

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : In vitro studies using cancer cell lines indicated that the compound can induce apoptosis (programmed cell death) in malignant cells, highlighting its potential as a therapeutic agent in oncology.
  • Mechanistic Insights : The mechanism by which it induces apoptosis involves the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways.

Case Studies and Research Findings

Several case studies have provided insights into the efficacy and safety profile of this compound.

StudyFocusFindings
Study AAntimicrobialEffective against S. aureus and E. coli; minimum inhibitory concentration (MIC) values were determined.
Study BAnticancerInduced apoptosis in cancer cell lines; involvement of caspase activation was noted.
Study CPharmacokineticsEvaluated absorption, distribution, metabolism, and excretion (ADME) properties; favorable pharmacokinetic profile was observed.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound exhibits distinct biological activities due to its unique chloro and carbamoylmethyl groups.

Compound NameStructure SimilarityBiological Activity
Compound XSimilar carbamate structureModerate antimicrobial activity
Compound YSimilar aromatic ring systemHigh anticancer efficacy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.